C27H19ClN4O6
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Overview
Description
The compound with the molecular formula C27H19ClN4O6 is a complex organic molecule This compound is characterized by its unique structure, which includes a combination of aromatic rings, chlorine, nitrogen, and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C27H19ClN4O6 typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Formation of the Core Structure: This involves the creation of the central aromatic ring system through reactions such as Friedel-Crafts acylation.
Introduction of Functional Groups: Chlorine, nitrogen, and oxygen atoms are introduced through various substitution reactions. For example, chlorination can be achieved using reagents like thionyl chloride, while nitration can be done using nitric acid.
Final Assembly: The final steps involve coupling reactions to assemble the complete molecule. This may include palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of This compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving:
Continuous Flow Reactors: To ensure consistent reaction conditions and scalability.
Purification Techniques: Such as recrystallization and chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
C27H19ClN4O6: undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Both nucleophilic and electrophilic substitution reactions are common, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using thionyl chloride, nitration with nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
C27H19ClN4O6: has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as a biochemical probe or inhibitor.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of C27H19ClN4O6 involves its interaction with specific molecular targets. It may act by:
Binding to Enzymes: Inhibiting their activity by blocking the active site.
Interacting with Receptors: Modulating signal transduction pathways.
Altering Cellular Processes: Affecting gene expression or protein synthesis.
Comparison with Similar Compounds
C27H19ClN4O6: can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Molecules with similar structures, such as other chlorinated aromatic compounds or nitrogen-containing heterocycles.
Properties
Molecular Formula |
C27H19ClN4O6 |
---|---|
Molecular Weight |
530.9 g/mol |
IUPAC Name |
(11S,12R,16S)-11-(4-chlorobenzoyl)-14-(2-methoxy-5-nitrophenyl)-9,10,14-triazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione |
InChI |
InChI=1S/C27H19ClN4O6/c1-38-20-11-10-17(32(36)37)12-19(20)30-26(34)21-22(27(30)35)24(25(33)14-6-8-16(28)9-7-14)31-23(21)18-5-3-2-4-15(18)13-29-31/h2-13,21-24H,1H3/t21-,22+,23?,24-/m0/s1 |
InChI Key |
PMDRROAUXZSIKJ-UZLDWMDBSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])N2C(=O)[C@@H]3[C@H](C2=O)C4C5=CC=CC=C5C=NN4[C@@H]3C(=O)C6=CC=C(C=C6)Cl |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])N2C(=O)C3C(C2=O)C(N4C3C5=CC=CC=C5C=N4)C(=O)C6=CC=C(C=C6)Cl |
Origin of Product |
United States |
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